

Comprehensive Analytical Methods for the Determination and Validation of Furametpyr Residues

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Compound Focus: Furametpyr

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Introduction

Furametpyr is a chiral pyrazole fungicide widely used to control diseases such as **rice sheath blight**. As a **succinate dehydrogenase inhibitor (SDHI)**, its enantiomers may exhibit different biological activities and environmental behaviors, making accurate residue analysis crucial for food safety and environmental monitoring [1] [2]. This document provides detailed application notes and protocols for the enantioseparation and multi-residue determination of **furametpyr**, validated for various matrices including rice, soil, water, cereals, vegetables, and fruits.

The methodologies outlined here support regulatory monitoring and compliance with **Maximum Residue Limits (MRLs)**, which for some jurisdictions can be as low as 0.01 mg kg^{-1} [2]. The protocols cover high-performance liquid chromatography (HPLC) for chiral separation, and advanced mass spectrometry techniques for sensitive multi-residue analysis.

Analytical Methods for Furametpyr

Enantioseparation and Determination by Chiral HPLC

An effective chiral analytical method was developed for the resolution and determination of **furametpyr** enantiomers in rice, soil, and water samples [1].

2.1.1 Chromatographic Conditions

- **Analytical Column:** Chiralpak AD-H
- **Mobile Phase:** n-hexane/ethanol (90:10, v/v)
- **Flow Rate:** 0.8 mL min⁻¹
- **Detection:** UV at 220 nm
- **Column Temperature:** Evaluated in the range of 5–35°C (optimal resolution achieved at 25°C)
- **Injection Volume:** 10 µL
- **Resolution:** Achieved up to 8.85, with the first eluted enantiomer identified as (+)-**furametpyr** and the second as (-)-**furametpyr** [1]

2.1.2 Sample Preparation

- **Water Samples:** Filtered through a 0.45-µm membrane and directly injected.
- **Soil Samples:** Air-dried, ground, and sieved. 10 g samples were extracted with 20 mL acetonitrile by shaking for 1 h. The extract was concentrated and reconstituted in n-hexane.
- **Rice Samples:** 5 g homogenized samples were extracted with 10 mL acetonitrile, shaken for 30 min, and cleaned up using a Florisil solid-phase extraction (SPE) cartridge [1].

Simultaneous Determination of Pyrazole Fungicides by LC-MS/MS

A multi-residue method using LC-MS/MS has been developed for the simultaneous determination of five pyrazole fungicides (bixafen, fluxapyroxad, **furametpyr**, pyraclostrobin, and rabenzazole) in cereals, vegetables, and fruits [2].

2.2.1 Instrumentation and Parameters

- **System:** Ultra-Performance Liquid Chromatography (UPLC) coupled with tandem mass spectrometry
- **Analytical Column:** Acquity UPLC BEH C18 (100 mm × 2.1 mm, 1.7 µm)
- **Mobile Phase:** (A) 0.1% formic acid in water, (B) 0.1% formic acid in acetonitrile
- **Gradient Program:**
 - 0–2 min: 20% B
 - 2–10 min: 20% B to 95% B
 - 10–12 min: 95% B

- 12–12.1 min: 95% B to 20% B
- 12.1–15 min: 20% B (equilibration)
- **Flow Rate:** 0.3 mL min⁻¹
- **Column Temperature:** 40°C
- **Injection Volume:** 5 µL
- **Ionization Mode:** Electrospray ionization (ESI) in positive/negative switching mode
- **MS/MS Transitions for Furametpyr:**
 - ESI+: 333.9 > 262.0 (quantification) and 333.9 > 235.0 (confirmation) [2]

2.2.2 Sample Preparation Based on QuEChERS

The **Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS)** method is employed:

- **Extraction:** 10 g homogenized sample is weighed into a 50-mL centrifuge tube. 10 mL acetonitrile is added, followed by shaking vigorously for 1 min.
- **Partitioning:** A salt mixture (4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate) is added and immediately shaken for 1 min, then centrifuged at 4000 rpm for 5 min.
- **Clean-up:** An aliquot of the upper acetonitrile layer (6 mL) is transferred to a dispersive-SPE (d-SPE) tube containing 150 mg MgSO₄ and 25 mg PSA. The tube is shaken for 30 s and centrifuged.
- **Analysis:** The purified extract is transferred to an autosampler vial for LC-MS/MS analysis [2].

Quantitative and Confirmatory Analysis by LC-QTOF-MS

Liquid chromatography coupled with quadrupole time-of-flight mass spectrometry (LC-QTOF-MS) provides high-resolution, accurate-mass capabilities for quantitative and confirmatory analysis of pesticide residues, including **furametpyr**, in complex matrices such as cereal grains and legumes [3].

2.3.1 Instrument Parameters

- **System:** LC coupled with QTOF mass spectrometer
- **Analytical Column:** Inertsil ODS-4 (100 mm × 2.1 mm, 2 µm)
- **Mobile Phase:** (A) 5 mmol/L ammonium acetate in water, (B) 5 mmol/L ammonium acetate in methanol
- **Gradient Program:**
 - 0 min: 5% B
 - 0–10 min: 5% B to 95% B
 - 10–13 min: 95% B
 - 13–13.01 min: 95% B to 100% B
 - 13.01–18 min: 100% B

- 18–18.01 min: 100% B to 5% B
- 18.01–20 min: 5% B (equilibration)
- **Flow Rate:** 0.3 mL min⁻¹
- **Column Temperature:** 40°C
- **Injection Volume:** 3 µL
- **Ionization:** ESI positive mode
- **Acquisition:** Full-scan mode (m/z 50–1000) with data-independent acquisition (DIA) for fragment ion information [3]

Table 1: Method Validation Parameters for **Furametpyr** in Various Matrices by Chiral HPLC

| Parameter | Water | Soil | Rice |
|-------------------------------|-------------------------|--------------------------|--------------------------|
| Limit of Detection (LOD) | 2.0 µg kg ⁻¹ | 0.02 mg kg ⁻¹ | 0.07 mg kg ⁻¹ |
| Limit of Quantification (LOQ) | 6.7 µg kg ⁻¹ | 0.07 mg kg ⁻¹ | 0.23 mg kg ⁻¹ |
| Average Recovery (%) | 85.2–101.8 | 73.1–89.5 | 76.4–92.7 |
| Precision (RSD, %) | < 9.5 | < 12.4 | < 14.0 |

Table 2: Method Validation for Multi-Residue LC-MS/MS Analysis in Cereals, Vegetables, and Fruits

| Parameter | Performance |
|---|------------------------------|
| Linear Range | 0.001–0.1 mg L ⁻¹ |
| Correlation Coefficient (R ²) | >0.995 |
| Average Recovery (%) | 70–120 |
| Intra-day Precision (RSD, %) | < 16 |
| Inter-day Precision (RSD, %) | < 24 |

Method Validation

The presented methods have been comprehensively validated according to accepted guidelines, demonstrating their reliability for determining **furametpyr** residues.

Specificity/Selectivity

No interfering peaks were observed at the retention times of the target analytes in all blank matrix samples, confirming the high selectivity of the methods [3] [2].

Linearity

Linear calibration curves were obtained for **furametpyr** in the tested matrices over the specified concentration ranges, with correlation coefficients (R^2) greater than 0.995, indicating excellent linearity [1] [2].

Accuracy and Precision

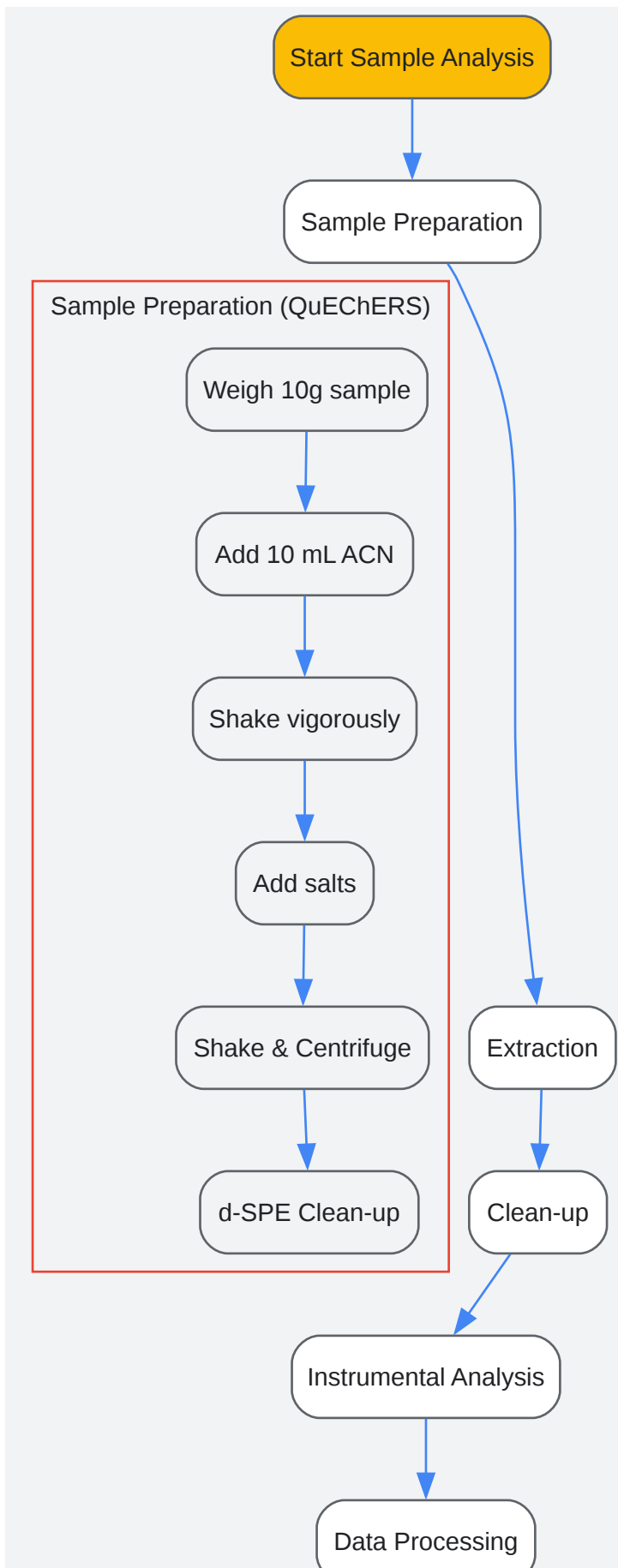
Accuracy, expressed as average recovery, and precision, expressed as relative standard deviation (RSD), met validation criteria. Recovery rates for **furametpyr** across different matrices and fortification levels typically ranged from **70% to 120%**, with RSDs generally below **15%** for repeatability [1] [3] [2].

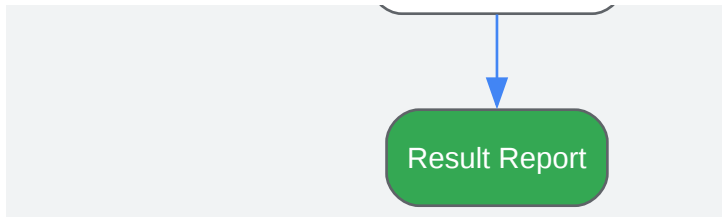
Sensitivity

The methods demonstrate high sensitivity, with LODs and LOQs sufficiently low to monitor **furametpyr** residues at and below the established MRLs. The LC-QTOF-MS method is particularly suited for monitoring at the 0.01 mg kg^{-1} level [1] [3].

Experimental Workflows

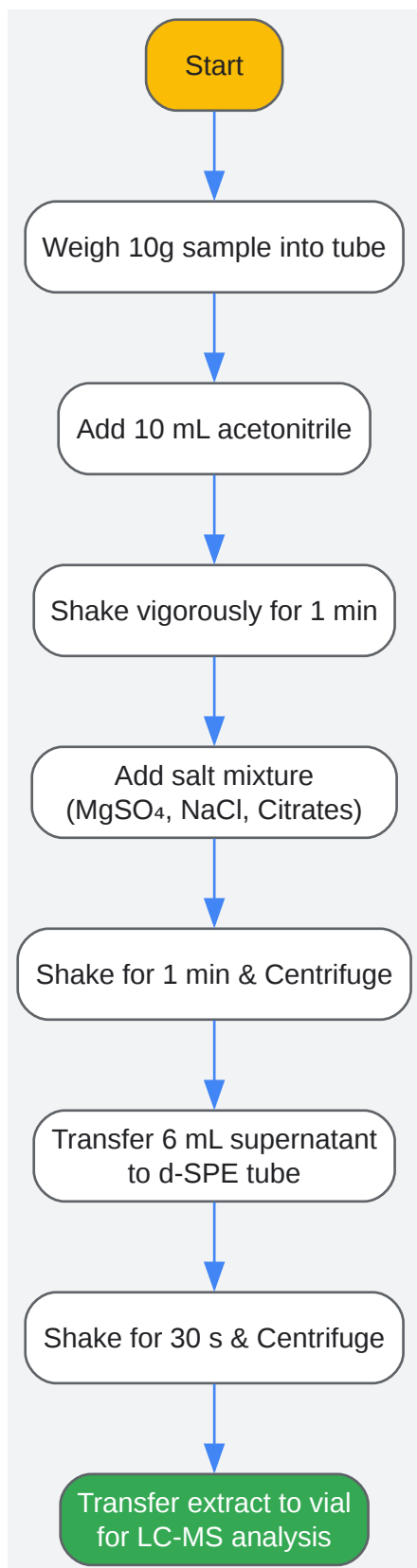
The following diagrams illustrate the key experimental workflows described in these protocols.





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*Diagram 1: Overall Workflow for **Furametpyr** Residue Analysis. The process begins with sample preparation, proceeds through extraction and clean-up, and culminates in instrumental analysis and data reporting. The detailed QuEChERS procedure is outlined within the red cluster.*



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Diagram 2: Detailed QuEChERS Sample Preparation Workflow. This flowchart details the specific steps for extracting and cleaning up samples using the QuEChERS method, which is particularly effective for cereals, fruits, and vegetables [2].

Conclusion

The analytical methods detailed in this document provide robust and validated protocols for the determination of **furametpyr** residues. The chiral HPLC method allows for the precise separation and quantification of individual **furametpyr** enantiomers in rice, soil, and water. In contrast, the LC-MS/MS and LC-QTOF-MS methods enable highly sensitive and selective simultaneous analysis of **furametpyr** alongside other pyrazole fungicides in a wide range of agricultural commodities.

These methods fulfill the requirements for regulatory compliance, risk assessment, and monitoring studies, ensuring the safety of food products and enabling informed decisions regarding the use of this fungicide.

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